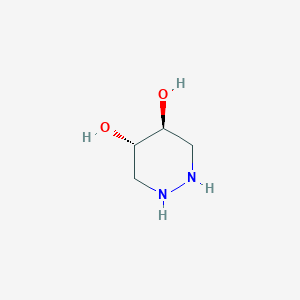

(4S,5S)-Hexahydropyridazine-4,5-diol

Description

Structure

3D Structure

Properties

CAS No. |

566917-27-9 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(4S,5S)-diazinane-4,5-diol |

InChI |

InChI=1S/C4H10N2O2/c7-3-1-5-6-2-4(3)8/h3-8H,1-2H2/t3-,4-/m0/s1 |

InChI Key |

HARAOQHEHPISJO-IMJSIDKUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CNN1)O)O |

Canonical SMILES |

C1C(C(CNN1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4s,5s Hexahydropyridazine 4,5 Diol

Historical Perspective of Hexahydropyridazine (B1330357) Synthesis

The synthesis of the hexahydropyridazine ring system has evolved significantly over the years. Early methods often relied on the reduction of the corresponding unsaturated pyridazine (B1198779) or dihydropyridazine (B8628806) precursors. These approaches, while effective in forming the saturated backbone, generally yielded racemic or diastereomeric mixtures, necessitating challenging purification steps.

A significant advancement in the construction of the pyridazine ring has been the application of cycloaddition reactions, particularly the aza-Diels-Alder reaction. acs.orgnih.gov This powerful tool allows for the formation of the six-membered ring in a controlled manner. Inverse electron-demand aza-Diels-Alder reactions, for instance, have been employed using 1,2,4,5-tetrazines as the diene component, which react with suitable dienophiles to construct the pyridazine core. rsc.org While these methods have been instrumental in accessing a variety of pyridazine derivatives, the stereoselective synthesis of highly functionalized and chiral hexahydropyridazines, such as the title compound, required the development of more sophisticated approaches. organic-chemistry.org

Retrosynthetic Analysis of (4S,5S)-Hexahydropyridazine-4,5-diol

A logical retrosynthetic analysis of this compound reveals several key disconnections that can guide the design of a synthetic strategy. The core challenge lies in the stereocontrolled formation of the two adjacent chiral centers at C4 and C5.

Primary Disconnections:

C-N Bond Disconnection: A primary disconnection of the N-N bond is less common for the initial ring formation but can be considered in the context of cyclization of a linear precursor. A more viable approach involves disconnecting the C-N bonds, which typically points towards a cyclization strategy from a linear precursor containing the pre-installed stereocenters.

C4-C5 Bond Disconnection: Cleavage of the C4-C5 bond is not a primary strategy as it would break the key stereochemical element of the molecule.

Functional Group Interconversion: A crucial step in the retrosynthesis is the interconversion of the diol functionality. The syn-diol can be traced back to the asymmetric dihydroxylation of a corresponding tetrahydropyridazine precursor. This is a powerful and well-established method for installing vicinal diols with high stereocontrol. researchgate.netfigshare.com

Key Precursors:

This retrosynthetic analysis points towards two main classes of key precursors:

Chiral 1,2-Diamines: The hexahydropyridazine ring can be conceptually derived from a chiral 1,2-diamine. The challenge then becomes the annulation of the remaining carbon atoms to form the six-membered ring.

Unsaturated Pyridazine Precursors: A more common and powerful approach involves the synthesis of a tetrahydropyridazine intermediate, which can then undergo a stereoselective dihydroxylation to install the desired (4S,5S)-diol.

The following sections will explore synthetic strategies based on these retrosynthetic insights.

Stereoselective Synthesis Strategies for this compound

The synthesis of a single enantiomer of a molecule with multiple stereocenters requires precise control over the stereochemical outcome of the reactions. For this compound, several stereoselective strategies can be envisioned.

Chiral Pool Approaches to this compound

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, L-(+)-tartaric acid is an ideal starting material due to its inherent C2 symmetry and the presence of two stereogenic centers with the desired (S,S) configuration at the corresponding positions. nih.govyoutube.com

The synthesis can commence with the conversion of L-(+)-tartaric acid into a suitable chiral 1,4-difunctionalized butane (B89635) derivative. This can be achieved by protecting the diol and converting the carboxylic acid groups into amine or other functionalities that can be later cyclized to form the hexahydropyridazine ring. For instance, conversion of the carboxylic acids to amides followed by reduction and subsequent cyclization with a suitable two-carbon unit would lead to the desired hexahydropyridazine core with the stereochemistry inherited from the starting tartaric acid. nih.gov The synthesis of chiral 1,2-diamines from tartaric acid has been well-documented and provides a viable entry point to precursors for the target molecule. nih.govlookchem.com

Table 1: Chiral Pool Starting Materials and Key Intermediates

| Starting Material | Key Intermediate | Target Functionality |

|---|---|---|

| L-(+)-Tartaric Acid | (2S,3S)-1,4-Diaminobutane-2,3-diol | This compound |

Asymmetric Catalysis in the Formation of this compound Precursors

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral or prochiral starting materials. A key transformation in the synthesis of this compound is the introduction of the two hydroxyl groups with the correct stereochemistry. The Sharpless Asymmetric Dihydroxylation is a preeminent method for this purpose. rsc.orgnih.govyoutube.comwikipedia.org

This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), to achieve high enantioselectivity in the dihydroxylation of a double bond. For the synthesis of the (4S,5S)-diol, a tetrahydropyridazine precursor would be subjected to Sharpless Asymmetric Dihydroxylation using the (DHQD)2PHAL ligand (in AD-mix-β). wikipedia.org The success of this approach hinges on the synthesis of the requisite tetrahydropyridazine precursor.

Table 2: Asymmetric Dihydroxylation of a Tetrahydropyridazine Precursor

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

|---|

The synthesis of the tetrahydropyridine (B1245486) precursor itself can be achieved through various methods, including ring-closing metathesis or aza-Diels-Alder reactions. nih.gov

Diastereoselective Routes to this compound

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, this can be achieved by the reduction of a suitable cyclic precursor that already contains one or more stereocenters.

One plausible strategy involves the diastereoselective reduction of a cyclic α-hydroxy ketone or a diketone precursor. researchgate.netrsc.orgyoutube.com For instance, a 4-hydroxy-5-keto-hexahydropyridazine derivative could be reduced to the desired syn-diol. The stereochemical outcome of the reduction can be influenced by the directing effect of the existing hydroxyl group and the choice of reducing agent. youtube.com Chelating reducing agents can lead to high diastereoselectivity by forming a cyclic intermediate that favors hydride delivery from a specific face of the carbonyl group.

Another approach involves the diastereoselective functionalization of a chiral piperidine (B6355638) derivative. For example, a chiral 3,4-epoxypiperidine could undergo regioselective ring-opening with a nitrogen nucleophile to establish the C4-hydroxyl and C5-amino functionalities, which could then be elaborated to the hexahydropyridazine.

Novel Synthetic Pathways Towards this compound

Recent advancements in synthetic methodology offer new avenues for the construction of highly functionalized heterocyclic systems like this compound. Modern methods focus on efficiency, atom economy, and the development of novel catalytic systems.

One area of active research is the development of novel cycloaddition strategies. For example, [4+2] cycloadditions of donor-acceptor cyclobutanes with cis-diazenes have been reported to produce hexahydropyridazine derivatives with high stereocontrol. nih.gov The application of such methods to chiral, non-racemic starting materials could provide a direct route to enantiopure hexahydropyridazines.

Furthermore, the development of new catalytic methods for the synthesis of pyridazines and their saturated derivatives continues to be an active field. rsc.orgorganic-chemistry.orgkoreascience.kr Copper-catalyzed cyclization of unsaturated hydrazones and TBAI/K2S2O8-promoted annulation reactions are examples of modern methods for constructing the pyridazine ring. organic-chemistry.org The adaptation of these methods to asymmetric variants or their use in combination with chiral substrates could pave the way for novel and efficient syntheses of this compound.

The synthesis of pyridazine C-nucleosides has also been explored, which could potentially be adapted to create precursors for the target molecule. nih.gov

Optimization of Reaction Conditions for High Yield and Stereoselectivity of this compound Synthesis

Achieving high yield and stereoselectivity in the synthesis of this compound would likely involve the stereoselective dihydroxylation of a suitable precursor, such as a 1,2,3,6-tetrahydropyridazine. The optimization of this key transformation would be critical. Influential factors include the choice of catalyst, solvent, temperature, and the nature of any protecting groups.

A plausible synthetic route would commence with a protected 1,2,3,6-tetrahydropyridazine. The dihydroxylation of the double bond would then be the stereochemistry-determining step. Asymmetric dihydroxylation, a powerful method for installing vicinal diols with high enantioselectivity, would be a primary approach.

Catalyst and Ligand Screening: The Sharpless asymmetric dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes. numberanalytics.comwikipedia.orglibretexts.org This reaction typically employs osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand from the cinchona alkaloid family, such as (DHQ)₂PHAL or (DHQD)₂PHAL, to induce facial selectivity. The choice of ligand is crucial for controlling the stereochemical outcome. For the desired (4S,5S) configuration, the appropriate chiral ligand would need to be selected.

Solvent and Temperature Effects: The solvent system in asymmetric dihydroxylation plays a significant role in reaction rate and enantioselectivity. A common solvent mixture is t-butanol/water. The ratio of these solvents, as well as the reaction temperature, would require careful optimization. Lower temperatures often lead to higher enantioselectivity.

Substrate and Protecting Group Influence: The nature of the substituents on the nitrogen atoms of the tetrahydropyridazine precursor can influence the steric and electronic properties of the double bond, thereby affecting the reaction's efficiency and stereoselectivity. The use of bulky protecting groups on the nitrogen atoms could enhance facial bias and improve stereochemical control.

Below is an illustrative data table showcasing a hypothetical optimization study for the asymmetric dihydroxylation of a protected 1,2,3,6-tetrahydropyridazine.

Table 1: Hypothetical Optimization of Asymmetric Dihydroxylation

| Entry | Ligand | Solvent (t-BuOH:H₂O) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (DHQ)₂PHAL | 1:1 | 25 | 75 | 90:10 | 85 |

| 2 | (DHQD)₂PHAL | 1:1 | 25 | 78 | 92:8 | 88 |

| 3 | (DHQD)₂PHAL | 1:1 | 0 | 85 | 95:5 | 95 |

| 4 | (DHQD)₂PHAL | 2:1 | 0 | 82 | 94:6 | 93 |

This data is illustrative and based on general principles of asymmetric dihydroxylation reactions.

Another potential route could involve a nickel-catalyzed asymmetric hydrogenation of a cyclic N-acyl hydrazone precursor to generate the chiral hydrazine (B178648) core. nih.gov Subsequent functional group manipulations would then be necessary to introduce the diol functionality. Optimization in this case would focus on the chiral phosphine (B1218219) ligand, hydrogen pressure, and solvent.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. researchgate.netrasayanjournal.co.innih.govfrontiersin.orgresearchgate.net The synthesis of this compound can be designed with these principles in mind.

Atom Economy: A key principle of green chemistry is to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and catalytic hydrogenations are generally atom-economical. researchgate.net For instance, a [4+2] cycloaddition to form the pyridazine ring would be an efficient step. nih.gov

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The search for greener alternatives is a major focus. Water, ionic liquids, and supercritical fluids are being explored as reaction media for heterocyclic synthesis. frontiersin.org For the dihydroxylation step, while a co-solvent system like t-butanol/water is common, exploring a higher proportion of water or alternative, more benign organic solvents would be a green objective.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The asymmetric dihydroxylation, for example, uses a catalytic amount of the toxic and expensive osmium tetroxide, which is continuously regenerated by a co-oxidant. Further greening this process could involve using a less toxic metal catalyst or an organocatalytic approach.

Energy Efficiency: Employing alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption. rasayanjournal.co.innih.gov Microwave-assisted synthesis has been successfully applied to the synthesis of various nitrogen heterocycles. Exploring the use of microwave heating for the key steps in the synthesis of this compound could lead to a more energy-efficient process.

Renewable Feedstocks: While potentially a long-term goal, sourcing starting materials from renewable biomass would be a significant advancement in the green synthesis of this compound. frontiersin.org

An illustrative table summarizing the application of green chemistry principles to a hypothetical synthesis is presented below.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or Ionic Liquids frontiersin.org |

| Catalyst | Stoichiometric oxidants | Catalytic OsO₄ with a co-oxidant, or a metal-free catalyst numberanalytics.comwikipedia.org |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation rasayanjournal.co.innih.gov |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot or tandem reactions, cycloadditions researchgate.netnih.gov |

This table provides a conceptual framework for applying green chemistry principles to the synthesis of the target compound.

Chemical Reactivity and Derivatization of 4s,5s Hexahydropyridazine 4,5 Diol

Reactivity of the Hexahydropyridazine (B1330357) Nitrogen Atoms in (4S,5S)-Hexahydropyridazine-4,5-diol

The two nitrogen atoms in the hexahydropyridazine ring are secondary amines and, as such, are expected to exhibit nucleophilic and basic properties. Their reactivity can be harnessed for a variety of chemical modifications.

Amine Functionalization Reactions

The lone pair of electrons on the nitrogen atoms makes them susceptible to reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations for derivatizing the hexahydropyridazine core.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using alkyl halides or other alkylating agents. The degree of alkylation (mono- or di-alkylation) can be controlled by stoichiometry and reaction conditions. For instance, reaction with one equivalent of an alkyl halide in the presence of a non-nucleophilic base would likely yield a mixture of mono-alkylated products. Using a large excess of the alkylating agent or a stronger base could favor di-alkylation.

N-Acylation: The nitrogen atoms can readily react with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. These reactions are typically high-yielding and can be used to introduce a wide variety of functional groups. The resulting amides are generally more stable than the parent amines.

| Reaction Type | Reagent Class | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | (4S,5S)-1-Methylhexahydropyridazine-4,5-diol |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | (4S,5S)-1,2-Dimethylhexahydropyridazine-4,5-diol |

| N-Acylation | Acid chloride (e.g., CH₃COCl) | (4S,5S)-1-Acetylhexahydropyridazine-4,5-diol |

| N-Acylation | Acid chloride (e.g., CH₃COCl) | (4S,5S)-1,2-Diacetylhexahydropyridazine-4,5-diol |

Heterocyclic Ring Transformations Involving the Nitrogens

The nitrogen atoms of the hexahydropyridazine ring can participate in reactions that lead to the formation of new heterocyclic systems. For example, condensation reactions with 1,2- or 1,3-dielectrophiles could lead to the formation of fused bicyclic structures. The specific outcome of such reactions would be highly dependent on the nature of the electrophile and the reaction conditions.

Reactivity of the Hydroxyl Groups in this compound

The two hydroxyl groups at the C4 and C5 positions are key sites for functionalization, allowing for the introduction of a variety of substituents and the modulation of the compound's polarity and biological activity.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups can be converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides. These reactions can be catalyzed by acids or bases. The relative reactivity of the two hydroxyl groups may be influenced by their steric environment.

Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.

| Reaction Type | Reagent Class | Potential Product |

| Esterification | Acid anhydride (B1165640) (e.g., Acetic Anhydride) | (4S,5S)-4,5-Diacetoxyhexahydropyridazine |

| Etherification | Alkyl halide (e.g., Methyl Iodide) in the presence of a base (e.g., NaH) | (4S,5S)-4,5-Dimethoxyhexahydropyridazine |

Oxidation and Reduction Chemistry

Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding ketones. The choice of oxidizing agent would be crucial to avoid over-oxidation or side reactions involving the nitrogen atoms. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could potentially yield the corresponding diketone, (4S,5S)-hexahydropyridazine-4,5-dione.

Reduction: While the hydroxyl groups themselves are not readily reducible, their conversion to other functional groups, such as tosylates, could be followed by reductive removal to yield the corresponding deoxy derivative, (4S,5S)-hexahydropyridazine.

Synthesis of Structural Analogues and Derivatives of this compound

The derivatization of this compound can be systematically approached by targeting its hydroxyl and nitrogen functionalities, or by modifications to the pyridazine (B1198779) ring itself.

The two hydroxyl groups in a cis-diol configuration on the hexahydropyridazine ring offer a platform for a variety of chemical modifications, including acylation, alkylation, and oxidation. The stereochemistry of the diol can influence the regioselectivity and stereoselectivity of these reactions.

Acylation: The hydroxyl groups can be readily acylated to form esters. This is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. The reaction can proceed to form mono- or di-acylated products, with the potential for regioselectivity depending on the reaction conditions and the steric hindrance of the acylating agent. For instance, the use of a bulky acylating agent may favor mono-acylation.

Alkylation: Alkylation of the hydroxyl groups to form ethers can be accomplished using alkyl halides or other alkylating agents under basic conditions. Similar to acylation, both mono- and di-alkylated derivatives are possible. The choice of base and solvent can influence the outcome.

Oxidation: A characteristic reaction of vicinal diols is oxidative cleavage. doubtnut.comdoubtnut.comyoutube.com Treatment with an oxidizing agent like periodic acid (HIO₄) would cleave the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of a dicarbonyl compound. doubtnut.comdoubtnut.comyoutube.com In the case of this compound, this would lead to the opening of the pyridazine ring to form a linear dialdehyde (B1249045). The cis-diol configuration generally allows for a faster reaction compared to trans-diols due to the ease of forming a cyclic periodate (B1199274) ester intermediate. doubtnut.comdoubtnut.com

Table 1: Potential Reactions at the Hydroxyl Positions

| Reaction Type | Reagents | Product Type | Notes |

| Acylation | Acid Chloride/Anhydride, Base | Ester | Mono- and di-acylation possible. |

| Alkylation | Alkyl Halide, Base | Ether | Mono- and di-alkylation possible. |

| Oxidative Cleavage | Periodic Acid (HIO₄) | Dialdehyde | Results in ring opening. |

The two secondary amine nitrogens in the hexahydropyridazine ring are nucleophilic and can undergo typical amine reactions such as acylation and alkylation.

N-Acylation: The nitrogen atoms can be acylated with acid chlorides or anhydrides to form N-acyl derivatives. This reaction is generally efficient and can be used to introduce a wide variety of functional groups. Depending on the stoichiometry of the acylating agent, mono- or di-acylation can be achieved.

N-Alkylation: N-alkylation with alkyl halides or via reductive amination introduces alkyl substituents on the nitrogen atoms. organic-chemistry.orgresearchgate.netchemicalforums.comodu.edu This modification can significantly alter the basicity and lipophilicity of the molecule. The reaction with alkyl halides proceeds via nucleophilic substitution, and the use of a base is often required to neutralize the hydrogen halide byproduct. researchgate.netchemicalforums.com

Table 2: Potential Reactions at the Nitrogen Positions

| Reaction Type | Reagents | Product Type | Notes |

| N-Acylation | Acid Chloride/Anhydride, Base | N-Acyl Derivative | Mono- and di-acylation possible. |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl Derivative | Mono- and di-alkylation possible. organic-chemistry.orgresearchgate.netchemicalforums.comodu.edu |

Modifications involving the ring structure itself are more complex and can lead to the formation of new heterocyclic systems.

Dehydrogenation: The hexahydropyridazine ring can potentially be dehydrogenated to form the corresponding dihydropyridazine (B8628806) or fully aromatic pyridazine. This would require an oxidizing agent and would significantly alter the geometry and electronic properties of the molecule.

Ring Fusion: The diol and diamine functionalities provide handles for condensation reactions with bifunctional reagents to form fused ring systems. For example, reaction with a dicarbonyl compound could lead to the formation of a fused heterocyclic system. The specific outcome would depend on the nature of the condensing agent and the reaction conditions. The formation of fused pyridazine derivatives is a common strategy in medicinal chemistry to create diverse molecular scaffolds. nih.gov

Reaction Mechanisms Associated with this compound Transformations

The transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

Acylation and Alkylation of Hydroxyl and Nitrogen Groups: These reactions proceed through nucleophilic substitution mechanisms. In acylation, the nucleophilic oxygen of the hydroxyl group or nitrogen of the amine attacks the electrophilic carbonyl carbon of the acylating agent. In O- and N-alkylation with alkyl halides, the reaction is a typical SN2 process where the nucleophilic oxygen or nitrogen displaces the halide from the alkyl halide.

Oxidative Cleavage of the Vicinal Diol: The oxidative cleavage of the vicinal diol by periodic acid proceeds through the formation of a cyclic periodate ester intermediate. The cis-diol configuration of this compound is well-suited for the formation of this cyclic intermediate, which then undergoes a concerted fragmentation to yield the two carbonyl groups of the dialdehyde product and iodic acid (HIO₃). doubtnut.comdoubtnut.com

Dehydrogenation: The mechanism of dehydrogenation would depend on the specific oxidizing agent used. It could involve hydride abstraction or a stepwise radical process to introduce double bonds into the ring.

The reactivity of this compound is a rich area for synthetic exploration, with the potential to generate a wide array of derivatives with diverse structures and properties. The stereochemistry of the diol and the presence of the two nitrogen atoms in the ring are key features that can be exploited to achieve selective chemical transformations.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 4s,5s Hexahydropyridazine 4,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of (4S,5S)-Hexahydropyridazine-4,5-diol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule.

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a combination of one-dimensional and two-dimensional NMR experiments is employed. The application of 2D techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) is crucial for assigning the spectra of complex heterocyclic systems. nih.gov

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the carbon backbone (C4 and C5), the axial and equatorial protons on the carbons adjacent to the nitrogens (C3 and C6), and the protons of the N-H and O-H groups. The coupling constants (J-values) between adjacent protons would provide critical information about their dihedral angles, helping to define the ring's conformation.

¹³C NMR: The carbon spectrum would display four unique signals corresponding to the four carbon atoms in the heterocyclic ring. The chemical shifts of C4 and C5 would be significantly influenced by the attached hydroxyl groups.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons and tracing the spin systems within the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling definitive assignment of the carbon skeleton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and other experimental conditions.

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| H4, H5 | ¹H | 3.5 - 4.5 | Correlates to C3, C6 |

| H3, H6 (axial/equatorial) | ¹H | 2.5 - 3.5 | Correlates to C4, C5 |

| N-H | ¹H | Variable (broad) | Correlates to C3, C6 |

| O-H | ¹H | Variable (broad) | Correlates to C4, C5 |

| C4, C5 | ¹³C | 65 - 80 | - |

| C3, C6 | ¹³C | 40 - 55 | - |

By recording NMR spectra at different temperatures, the rate of this inversion can be determined. At low temperatures, the inversion process is slow on the NMR timescale, and separate signals for axial and equatorial protons may be observed. As the temperature increases, the rate of inversion increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. The free energy barrier for this conformational change can be calculated from the coalescence temperature, providing insight into the ring's flexibility and the energetic preference for certain conformations. nih.gov The presence of intramolecular hydrogen bonding between the vicinal diols and the nitrogen lone pairs could significantly impact the conformational equilibrium and the energy barrier to inversion.

Mass Spectrometry (MS) Techniques for Characterization and Purity Assessment of this compound

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.gov This accuracy allows for the unambiguous determination of a molecule's elemental composition from its exact mass. youtube.com For this compound, HRMS would be used to confirm its molecular formula, C₄H₁₀N₂O₂. The technique can distinguish between compounds that have the same nominal mass but different elemental formulas, making it a definitive tool for identity confirmation. youtube.com

Table 2: Exact Mass Calculation for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₄H₁₀N₂O₂ | [M+H]⁺ | 119.08150 |

| C₄H₁₀N₂O₂ | [M+Na]⁺ | 141.06345 |

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can elucidate the structure of the molecule. The fragmentation of cyclic compounds is often directed by the heteroatoms. mdpi.com For this compound, several characteristic fragmentation pathways can be anticipated:

Loss of Water: The vicinal diol functionality makes the neutral loss of one or two water molecules (18 Da each) a highly probable fragmentation event under most ionization conditions.

Alpha-Cleavage: The bonds alpha (adjacent) to the nitrogen atoms are susceptible to cleavage. libretexts.org This could lead to the opening of the ring and the formation of various charged fragments.

Ring Cleavage: Fragmentation can occur across the ring, for example, by breaking the C4-C5 bond and the N1-N2 bond, leading to characteristic fragment ions.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment ([M+H]⁺ = 119.08) |

|---|---|---|

| [C₄H₈N₂O]⁺ | H₂O | 101.07 |

| [C₄H₆N₂]⁺ | 2 x H₂O | 83.06 |

| [C₂H₅N₂O]⁺ | C₂H₅O | 73.04 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are excellent for identifying the functional groups present in a molecule. edinst.com IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in its polarizability. edinst.comksu.edu.sa

For this compound, these techniques would confirm the presence of key functional groups:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups.

N-H Stretch: A medium intensity band, also in the 3200-3500 cm⁻¹ region, would indicate the N-H bonds of the hydrazine (B178648) moiety.

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the saturated ring.

C-O Stretch: A strong band in the fingerprint region, around 1050-1200 cm⁻¹, corresponds to the C-O single bond stretch. rsc.org

C-N Stretch: This vibration would appear as a medium to weak band in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would be particularly sensitive to the C-C and N-N bonds, which are less polar and thus may show weak absorptions in the IR spectrum. ksu.edu.sa

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| N-H | Stretching | 3200 - 3500 | Medium | Medium |

| C-H | Stretching | 2850 - 3000 | Medium | Strong |

| C-O | Stretching | 1050 - 1200 | Strong | Weak-Medium |

| C-N | Stretching | 1000 - 1250 | Medium-Weak | Medium |

| N-N | Stretching | 1000 - 1100 | Variable | Strong |

X-ray Crystallography for Solid-State Structural Analysis of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and absolute stereochemistry. For this compound, a successful single-crystal X-ray diffraction experiment would yield a detailed structural model, including bond lengths, bond angles, and torsion angles.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

Due to the absence of publicly available experimental data, the following table represents hypothetical crystallographic parameters that could be expected for a compound of this nature.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 8.92 |

| c (Å) | 9.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 638.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor | < 0.05 |

This data is illustrative and not based on experimental results.

The crystal structure would be expected to reveal a chair-like conformation for the hexahydropyridazine (B1330357) ring, with the hydroxyl groups likely adopting equatorial positions to minimize steric hindrance. Intermolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of adjacent molecules would be a key feature of the crystal packing.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment of this compound

Chiral chromatography is an indispensable tool for separating stereoisomers and thus determining the enantiomeric and diastereomeric purity of a chiral compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC):

For a polar compound like this compound, chiral HPLC is a highly suitable technique. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with hydroxyl functional groups.

A typical method would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase, a mixture of solvents like hexane (B92381) and isopropanol, carries the sample through the chiral column. The differential interaction with the CSP causes one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram. The relative area of these peaks can be used to determine the enantiomeric excess (e.e.).

Illustrative Chiral HPLC Parameters:

| Parameter | Illustrative Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or Refractive Index Detector) |

| Column Temperature | 25 °C |

| Expected Retention Times | (4R,5R)-enantiomer: ~8.5 min; (4S,5S)-enantiomer: ~10.2 min |

This data is for illustrative purposes and represents a typical starting point for method development.

Chiral Gas Chromatography (GC):

For GC analysis, the diol would typically require derivatization to increase its volatility. A common approach is the conversion of the hydroxyl groups to silyl (B83357) ethers (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esters. The derivatized compound is then analyzed on a GC equipped with a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. The separation mechanism is similar to chiral HPLC, relying on differential interactions with the chiral stationary phase.

Circular Dichroism (CD) Spectroscopy for Configurational Assignment of this compound

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This provides information about the absolute configuration and conformation of the molecule in solution.

A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. For this compound, which lacks a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group may be necessary to obtain a meaningful CD spectrum. Alternatively, the weak n → σ* transitions of the nitrogen and oxygen atoms may give rise to a CD signal in the far-UV region.

The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are characteristic of the stereochemistry of the molecule. By comparing the experimental CD spectrum with that of a known standard or with theoretical predictions from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory - TD-DFT), the absolute configuration of the enantiomers can be assigned. For instance, the (4S,5S) enantiomer would be expected to produce a CD spectrum that is a mirror image of the (4R,5R) enantiomer.

Theoretical and Computational Investigations of 4s,5s Hexahydropyridazine 4,5 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics of (4S,5S)-Hexahydropyridazine-4,5-diol

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) can provide insights into its electronic structure and energetics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The electronic properties of this compound are significantly influenced by the lone pairs on the nitrogen atoms and the oxygen atoms of the hydroxyl groups. These lone pairs contribute to the HOMO, making these sites nucleophilic and prone to electrophilic attack. The LUMO is likely to be distributed over the σ* orbitals of the C-N, C-O, and N-N bonds. The presence of electronegative nitrogen and oxygen atoms also creates a significant molecular dipole moment, influencing its solubility and interaction with other polar molecules.

Table 1: Representative Calculated Electronic Properties for a Hexahydropyridazine (B1330357) Derivative (Note: Data is illustrative and based on typical values for similar heterocyclic compounds calculated at the B3LYP/6-31G level of theory.)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Interconversion Barriers for this compound

The six-membered hexahydropyridazine ring is not planar and, similar to cyclohexane, adopts various puckered conformations to relieve ring strain. The most stable conformations are typically chair forms. For this compound, the substituents (hydroxyl groups) can occupy either axial or equatorial positions.

Due to the fixed (4S,5S) stereochemistry, the two hydroxyl groups are trans to each other. In a chair conformation, this can lead to two primary conformers: one with both hydroxyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Generally, for substituted cyclohexanes and related heterocycles, conformers with bulky substituents in equatorial positions are more stable to avoid steric hindrance, specifically 1,3-diaxial interactions. mdpi.comresearchgate.netarxiv.org Therefore, the diequatorial conformer of this compound is expected to be significantly lower in energy than the diaxial conformer.

The interconversion between these chair forms occurs via a "ring flip," proceeding through higher-energy transition states like the twist-boat and boat conformations. nih.gov The energy barrier for this interconversion is a key parameter that determines the conformational flexibility of the molecule at a given temperature. Computational methods can be used to map the potential energy surface of this process and determine the relative energies of the conformers and the transition state barriers.

Table 2: Illustrative Conformational Energy Analysis for a Disubstituted Hexahydropyridazine (Note: Values are representative and intended to illustrate the expected energy differences.)

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Diequatorial Chair | 0.0 (most stable) |

| Diaxial Chair | 4.5 |

| Twist-Boat | 5.8 |

| Boat | 7.2 |

| Ring Inversion Barrier | ~10-12 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. nih.govchemistrysteps.comnih.gov For this compound, distinct signals are expected for the axial and equatorial protons on the ring. Protons in an axial position typically resonate at a different frequency than their equatorial counterparts. The coupling constants between adjacent protons can also provide valuable information about the dihedral angles and thus the ring conformation. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict chemical shifts with reasonable accuracy. researchgate.netc6h6.orgnih.gov

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. nih.govnih.gov For this compound, characteristic vibrational frequencies are expected for the O-H and N-H stretching of the hydroxyl and amine groups, respectively, as well as C-H, C-N, C-O, and N-N bond stretching and various bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding. Theoretical calculations can predict these vibrational frequencies and their intensities, providing a theoretical spectrum that can be compared with experimental data. arxiv.org

UV-Vis Spectroscopy: As a saturated heterocyclic compound, this compound is not expected to have strong absorptions in the visible or near-UV region. Any absorption would likely be due to n → σ* transitions at shorter wavelengths in the far-UV.

Table 3: Predicted Spectroscopic Data for a Model Hexahydropyridazine-diol System (Note: This data is illustrative. NMR shifts are relative to TMS, and IR frequencies are for fundamental vibrations.)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C4/C5 Chemical Shift (ppm) | 65-75 |

| ¹H NMR | H4/H5 Chemical Shift (ppm) | 3.5-4.5 |

| IR | O-H Stretch (cm⁻¹) | 3200-3500 (broad) |

| IR | N-H Stretch (cm⁻¹) | 3100-3400 |

| IR | C-O Stretch (cm⁻¹) | 1050-1150 |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. nih.govgithub.comnih.gov An MD simulation of this compound, for instance in an aqueous solution, would reveal how the molecule interacts with water molecules.

The hydroxyl and amine groups are capable of forming hydrogen bonds with water, acting as both hydrogen bond donors and acceptors. These interactions would significantly influence the molecule's solvation and its conformational preferences. MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. This can help to characterize the solvation shell around the molecule. Furthermore, by tracking the dihedral angles of the ring over time, one can observe conformational transitions and estimate the lifetime of different conformers in solution. Such simulations are computationally intensive but provide a level of detail that is inaccessible through static quantum chemical calculations alone. nih.govresearchgate.netcncb.ac.cn

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational methods can be employed to explore the potential chemical transformations of this compound. This involves identifying plausible reaction pathways, locating the transition states, and calculating the activation energies. ukm.myacs.orgnih.gov For example, the synthesis of hexahydropyridazine derivatives often involves cyclization reactions. researchgate.net Computational analysis can help in understanding the mechanism and regioselectivity of such reactions.

Potential transformations of this compound could include oxidation of the hydroxyl groups to ketones, or dehydration reactions involving the vicinal diols to form an unsaturated ring. nih.govnih.govresearchgate.netsinica.edu.tw The stereochemistry of the diol can have a significant impact on the feasibility and outcome of such reactions. By calculating the energy profile of a proposed reaction, chemists can predict whether a reaction is likely to be kinetically and thermodynamically favorable.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Transformation (Note: Values are representative for a generic acid-catalyzed dehydration of a cyclic diol.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of a hydroxyl group | 5-10 |

| 2 | Loss of water to form a carbocation | 15-20 |

| 3 | Elimination of a proton to form a double bond | 2-5 |

Investigation of Non-Covalent Interactions in this compound Systems

Non-covalent interactions play a critical role in determining the structure and properties of molecular systems. researchgate.net For this compound, both intramolecular and intermolecular non-covalent interactions are significant.

Intramolecular Interactions: The most important intramolecular non-covalent interaction in this molecule is likely to be hydrogen bonding between the two vicinal hydroxyl groups or between a hydroxyl group and a nitrogen atom. The ability to form such a bond depends on the conformation of the ring. For example, in the diaxial conformer, the two hydroxyl groups are in close proximity, which might allow for the formation of an intramolecular hydrogen bond. This could partially offset the steric strain of the diaxial conformation.

Intermolecular Interactions: In the solid state or in solution, this compound can form a network of intermolecular hydrogen bonds. sinica.edu.tw Each molecule has two hydroxyl groups and two N-H groups that can act as hydrogen bond donors, and two oxygen and two nitrogen lone pairs that can act as acceptors. These strong, directional interactions will be the dominant force in its crystal packing and will also govern its interactions with other molecules in solution. github.com Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, induction, and dispersion.

Table 5: Representative Interaction Energies for Hydrogen Bonds in a Model Diamino-diol Dimer (Note: Values are illustrative and based on calculations for similar systems.)

| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

| O-H···N | 2.8 | -5.5 |

| N-H···O | 2.9 | -4.8 |

| O-H···O | 2.7 | -6.2 |

Advanced Applications of 4s,5s Hexahydropyridazine 4,5 Diol in Chemical Research

(4S,5S)-Hexahydropyridazine-4,5-diol as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of this compound, stemming from its stereochemically defined hydroxyl groups, makes it a candidate for use as a chiral auxiliary. In principle, the diol could be temporarily incorporated into a prochiral substrate. The stereocenter-rich environment provided by the hexahydropyridazine (B1330357) scaffold would then direct the stereochemical outcome of a subsequent chemical transformation on the substrate. After the desired stereoselective reaction, the auxiliary could be cleaved and recovered. The efficiency of such a process would depend on the ability to selectively functionalize the hydroxyl or amino groups and the steric influence exerted by the chiral scaffold.

Utilization of this compound in Ligand Design for Catalysis

The vicinal diol and the diamine functionalities within the this compound structure provide multiple coordination sites for metal ions. This makes it a promising scaffold for the design of novel chiral ligands for asymmetric catalysis. By modifying the nitrogen or oxygen atoms with phosphine (B1218219), amine, or other coordinating groups, a variety of bidentate or tetradentate ligands could be synthesized. These ligands, when complexed with transition metals, could potentially catalyze a range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The C2-symmetry of the diol could be particularly advantageous in creating a well-defined chiral pocket around the metal center, leading to high enantioselectivity.

Incorporation of the this compound Scaffold into Novel Polymeric Materials

The difunctional nature of this compound, with its two hydroxyl groups and two secondary amine groups, allows it to act as a monomer in polymerization reactions. For instance, it could be used to synthesize chiral polyamides, polyesters, or polyurethanes. The incorporation of this rigid, chiral cyclic structure into a polymer backbone could impart unique properties to the resulting material, such as thermal stability, specific optical activity, and the ability to act as a chiral stationary phase in chromatography for the separation of enantiomers.

Exploration of this compound as a Building Block for Complex Architectures

As a chiral building block, this compound can serve as a starting material for the synthesis of more complex and biologically relevant molecules. bldpharm.com Its constrained cyclic framework and defined stereochemistry make it an attractive scaffold for the construction of novel heterocyclic compounds, including derivatives of pharmaceutical interest. The diol and diamine functionalities offer handles for a variety of chemical transformations, allowing for the stepwise addition of complexity and the generation of diverse molecular architectures.

This compound in Probe Development for In Vitro Mechanistic Studies (e.g., enzymatic interactions, DNA/RNA binding mechanisms)

The development of molecular probes based on the this compound scaffold is a plausible, though not yet documented, application. By attaching fluorescent tags, photoaffinity labels, or other reporter groups to the molecule, it could be transformed into a tool for studying biological processes. For example, if a derivative of this diol were found to interact with a specific enzyme or nucleic acid, a labeled version could be used to investigate the binding site and mechanism of interaction through techniques like fluorescence microscopy or photo-cross-linking studies. The rigid, chiral nature of the scaffold could provide high specificity in these interactions.

Supramolecular Chemistry Involving this compound

The hydrogen bond donor capabilities of the hydroxyl and amine groups, combined with the hydrogen bond acceptor potential of the nitrogen atoms, make this compound a compelling candidate for applications in supramolecular chemistry. It has the potential to form well-defined, self-assembled structures through a network of hydrogen bonds. These could include discrete molecular cages, extended one-dimensional chains, or two-dimensional sheets. The chirality of the molecule could direct the formation of helical or other complex chiral supramolecular assemblies. Such structures are of interest for their potential applications in areas like molecular recognition, chiral sensing, and the development of novel functional materials.

Future Research Directions and Perspectives for 4s,5s Hexahydropyridazine 4,5 Diol

Development of More Efficient and Sustainable Synthetic Routes

The advancement of research on (4S,5S)-Hexahydropyridazine-4,5-diol is contingent upon the development of more efficient and environmentally benign synthetic methodologies. Current synthetic strategies, while effective, may rely on multi-step procedures with challenging purifications. Future efforts should focus on:

Biocatalysis: The use of enzymes to catalyze the formation of this compound or its precursors could offer a highly selective and sustainable alternative to traditional chemical methods.

Flow Chemistry: The implementation of continuous flow processes for the synthesis could lead to improved reaction control, enhanced safety, and easier scalability.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, reduced waste | Design of novel chiral ligands and metal complexes |

| Biocatalysis | High specificity, mild reaction conditions | Enzyme screening and engineering |

| Flow Chemistry | Improved safety and scalability, precise reaction control | Reactor design and optimization of reaction parameters |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The functional groups of this compound, namely the two hydroxyl groups and the two secondary amines, provide ample opportunities for chemical modification and the exploration of novel reactivity. Derivatization is a key technique for modifying chemical compounds to enhance their properties for specific applications. youtube.com

Future research should investigate:

Selective Functionalization: Developing methods for the selective protection and derivatization of the hydroxyl and amine groups is crucial for the synthesis of complex derivatives. This will enable the controlled introduction of various functionalities.

Ring-Opening Reactions: Investigating the controlled ring-opening of the hexahydropyridazine (B1330357) core could lead to the synthesis of novel acyclic diamine diol structures with unique properties.

Polymerization: The diol and diamine functionalities make this compound a potential monomer for the synthesis of novel polymers, such as polyamides, polyesters, and polyurethanes, with inherent chirality.

| Functional Group | Potential Derivatization Reactions | Resulting Compound Class |

| Hydroxyl (-OH) | Esterification, Etherification, Silylation | Esters, Ethers, Silyl (B83357) ethers |

| Amine (-NH) | Acylation, Alkylation, Sulfonylation | Amides, Tertiary amines, Sulfonamides |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools for understanding the structure and reactivity of molecules. For this compound, computational studies can provide valuable insights into:

Conformational Analysis: Predicting the stable conformations of the molecule and its derivatives is essential for understanding its interactions with other molecules.

Reactivity Prediction: Quantum chemical calculations can be used to predict the reactivity of the different functional groups, guiding the design of new reactions and derivatization strategies.

Docking Studies: If the molecule is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets.

Integration into Emerging Fields of Chemical Science

The unique structural features of this compound make it a candidate for integration into various emerging fields of chemical science. The development of new synthetic methods is crucial for expanding the chemical space available for drug discovery and other applications. rsc.org

Medicinal Chemistry: The pyridazine (B1198779) heterocycle is found in a number of biologically active compounds. nih.gov The chiral diol and diamine functionalities of this compound could serve as a scaffold for the design of new therapeutic agents.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds through its hydroxyl and amine groups makes it an interesting building block for the construction of self-assembling supramolecular architectures.

Unexplored Academic Applications in Materials Science and Catalysis

The potential applications of this compound in materials science and catalysis remain largely unexplored. Functional materials are at the heart of many modern technologies. arxiv.org

Chiral Ligands in Asymmetric Catalysis: The vicinal diamine and diol moieties can be functionalized to create novel chiral ligands for asymmetric catalysis. youtube.com These ligands could be used to control the stereochemical outcome of a wide range of chemical reactions.

Functional Monomers: As mentioned earlier, the molecule can be used as a monomer to synthesize chiral polymers. These polymers could have interesting properties for applications in chiral separations, sensing, and as advanced materials. The synthesis of materials often involves a range of chemical and analytical techniques. psu.edu

Challenges and Opportunities in the Field of Substituted Hexahydropyridazines

The synthesis and application of substituted hexahydropyridazines, including this compound, present both challenges and opportunities. Similar to other saturated heterocycles like piperazines, challenges in the stereoselective synthesis and functionalization of the hexahydropyridazine ring need to be addressed. nih.gov

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of substituted hexahydropyridazines can be difficult. The development of new stereoselective synthetic methods is a key challenge.

Functional Group Tolerance: Many existing synthetic methods for heterocycles have limited functional group tolerance. Developing new methods that are compatible with a wide range of functional groups is an important opportunity.

Structural Diversity: There is a need to expand the structural diversity of available substituted hexahydropyridazines to fully explore their potential applications.

Broader Impact of Research on this compound within Chemical Discovery

Research on this compound has the potential to have a broad impact on the field of chemical discovery. Small molecules are the cornerstone of many scientific and technological advancements. nih.gov

New Synthetic Methodologies: The development of new synthetic methods for this molecule could be applicable to the synthesis of other complex chiral molecules.

Novel Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes or to serve as tools in chemical biology.

Q & A

Q. What synthetic routes are available for (4S,5S)-hexahydropyridazine-4,5-diol, and how do reaction conditions influence stereochemical outcomes?

The synthesis of saturated pyridazine derivatives often involves cyclization or hydrogenation of unsaturated precursors. For example, pyridazinone derivatives can be synthesized via cyclization of alkynyl-chloropyridazinones under basic conditions (e.g., KOH in dioxane/water) . For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be required. Evidence from triazole derivatives highlights the importance of chiral catalysts or chiral starting materials to achieve enantiomeric purity . Methodological optimization, such as varying temperature or solvent polarity, should be tested to minimize racemization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : 1H and 13C NMR can confirm the stereochemistry and hydroxyl group positions. For similar diols, coupling constants in 1H NMR (e.g., J values for vicinal diols) help distinguish cis/trans configurations .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (4S,5S)-1,2-dithiane-4,5-diol in Protein Data Bank entries .

- HPLC : Use chiral columns (e.g., amylose-based) with UV detection to assess enantiopurity. Buffer systems like ammonium acetate (pH 6.5) improve peak resolution .

Q. How does this compound degrade under varying storage conditions, and what stabilization strategies are recommended?

Accelerated stability studies under stress conditions (e.g., 40°C/75% RH, acidic/basic pH) can identify degradation pathways. For labile diols, decomposition via oxidation or hydrolysis is likely. Evidence from SDS guidelines recommends storing hygroscopic compounds under inert atmospheres and low temperatures (-20°C) . Antioxidants (e.g., BHT) or lyophilization may enhance shelf life.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its physicochemical properties and biological interactions?

Enantiomeric configuration affects hydrogen-bonding networks and solubility. For example, (4S,5S)-1,2-dithiane-4,5-diol shows distinct binding to enzymes like 6,7-dimethyl-8-ribityllumazine synthase due to spatial compatibility . Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with biological targets. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended.

Q. What methodologies are suitable for evaluating the biological activity of this compound in vitro?

- Antioxidant assays : Use DPPH radical scavenging or FRAP assays, as applied to structurally related diols like 6-gingerol derivatives .

- Enzyme inhibition : Screen against targets such as cyclooxygenase (COX) or xanthine oxidase, referencing protocols for pyridazine-based inhibitors .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) for comparison.

Q. How can computational modeling resolve contradictions in reported synthetic yields or biological activity data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify energetically favorable reaction pathways, explaining yield disparities between synthetic methods . For biological activity, molecular dynamics simulations (e.g., GROMACS) may reveal conformational flexibility affecting binding affinity. Cross-validate predictions with experimental SAR studies using analogs like 5-substituted pyridazinones .

Data Contradictions and Mitigation Strategies

- Synthetic yields : Discrepancies may arise from incomplete hydrogenation or side reactions. Monitor reactions via TLC or in-situ IR spectroscopy .

- Stability data : Conflicting decomposition rates under similar conditions suggest batch variability. Implement quality control using LC-MS to verify purity before stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.